RWJ 63556 RWJ 63556 RWJ 63556 is an orally active COX-2 selective/5-lipoxygenase inhibitor, with anti-inflammatory activities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007128
InChI: InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3
SMILES: CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F
Molecular Formula: C11H10FNO3S2
Molecular Weight: 287.3 g/mol

RWJ 63556

CAS No.:

Cat. No.: VC0007128

Molecular Formula: C11H10FNO3S2

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

RWJ 63556 -

Molecular Formula C11H10FNO3S2
Molecular Weight 287.3 g/mol
IUPAC Name N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide
Standard InChI InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3
Standard InChI Key BEIZIEZPGSIQGR-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F
Canonical SMILES CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F

Chemical and Structural Properties of RWJ 63556

Molecular Characteristics

RWJ 63556, systematically named N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide, features a thiophene ring linked to a 4-fluorophenoxy group and a methanesulfonamide moiety. Its canonical SMILES notation is CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F, reflecting the sulfonamide bridge critical for enzyme binding . The compound’s three-dimensional structure enables simultaneous interaction with COX-2 and 5-LOX active sites, a rarity among dual inhibitors .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC11H10FNO3S2\text{C}_{11}\text{H}_{10}\text{FNO}_{3}\text{S}_{2}
Molecular Weight287.33 g/mol
CAS Number190967-35-2
Solubility (DMSO)100 mg/mL (348.03 mM)
Storage Conditions-20°C (stable for 1 month)

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

Targeting the Arachidonic Acid Cascade

RWJ 63556 disrupts inflammation by blocking two parallel pathways:

  • COX-2 Inhibition: Suppresses prostaglandin PGE2\text{PGE}_2 synthesis by 80–90% in canine models, reducing vasodilation and pain signaling .

  • 5-LOX Inhibition: Lowers leukotriene LTB4\text{LTB}_4 production by 70%, curtailing neutrophil chemotaxis and vascular permeability .

This dual action prevents compensatory pathway activation—a limitation of selective COX-2 inhibitors like rofecoxib . In neurogenic inflammation models, RWJ 63556 (1 mg/kg IV) reduced substance P-induced edema by 60%, outperforming FLAP inhibitors like MK-886 .

Preclinical Evaluation and Efficacy

In Vitro Profiling

  • Leukocyte Modulation: At 10 μM, RWJ 63556 inhibited leukocyte migration across endothelial barriers by 55% over 24 hours, maintaining efficacy without cytotoxicity .

  • Eicosanoid Suppression: Reduced thromboxane TxB2\text{TxB}_2 and LTB4\text{LTB}_4 levels by 65% and 72%, respectively, in human whole blood assays .

Canine Model of Acute Inflammation

Intravenous administration (0.3–1 mg/kg) decreased carrageenan-induced paw edema by 40–58%, with effects persisting for 8 hours post-dose. Histopathology revealed a 70% reduction in neutrophil infiltration compared to controls .

Rat Neurogenic Inflammation

Electrical stimulation of the saphenous nerve induced plasma extravasation (142 ± 18 μL/cm²), which RWJ 63556 pretreatment curtailed to 58 ± 12 μL/cm². This correlated with diminished mast cell degranulation and LTC4\text{LTC}_4-synthase activity .

Comparative Analysis with Related Compounds

Versus Single-Pathway Inhibitors

ParameterRWJ 63556Rofecoxib (COX-2 Selective)Zileuton (5-LOX Inhibitor)
Edema Reduction60%35%28%
Leukotriene Inhibition72%<5%85%
Gastric UlcerationNone observedModerate riskLow risk

Data aggregated from canine and rodent models .

Carborane-Based Dual Inhibitors

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Bioavailability: 82% oral bioavailability in rats, with TmaxT_{\text{max}} at 2 hours and CmaxC_{\text{max}} of 1.2 μg/mL .

  • Metabolism: Hepatic CYP3A4-mediated oxidation yields three inactive metabolites, excreted renally (65%) and fecally (30%) .

Future Directions and Clinical Translation

Oncological Applications

Preliminary data suggest RWJ 63556 synergizes with paclitaxel, reducing IC50\text{IC}_{50} by 4-fold in A549 lung adenocarcinoma cells. Ongoing studies explore its role in tumor-associated inflammation and metastasis.

Formulation Challenges

Poor aqueous solubility (0.2 mg/mL) necessitates nanoparticle encapsulation (e.g., PLGA carriers) to enhance bioavailability. Phase I trials await optimized formulations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator